molecular formula C18H17NO2S2 B2872958 Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704558-65-5

Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2872958
CAS RN: 1704558-65-5
M. Wt: 343.46
InChI Key: LCHLWASZBYXVGQ-UHFFFAOYSA-N
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Description

“Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound that likely contains a benzo[b]thiophene motif . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is a constituent of petroleum-related deposits such as lignite tar . The benzo[b]furan motif, which is structurally similar to benzo[b]thiophene, has been found to have significant therapeutic potential .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves complex chemical reactions . For instance, a reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 . Additionally, thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .


Molecular Structure Analysis

The molecular structure of “this compound” is likely complex due to the presence of multiple heterocyclic rings . These rings can participate in diverse intermolecular interactions with enzymes, involving hydrogen bonding, π-stacking, metal coordination bonds, and van der Waals and hydrophobic forces .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely complex and may involve various types of reactions . For instance, the rates of cleavage of RCHSiMe by 2.00-NaOMe in MeOH or MeOD at 50 °C have been determined for R = furan-2-yl, 2-thienyl, benzo[b]furan-2-yl, and benzo[b]thiophen-2-yl .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

A key area of research involving this compound relates to its synthesis and the exploration of its chemical properties. Innovative synthesis methods such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction have been developed to produce derivatives of benzo[b]thiophene efficiently. This methodology is notable for its good yields, high selectivity, low catalyst loading, and rapid reaction times, demonstrating the compound's versatility in chemical synthesis (B. Reddy et al., 2012).

Pharmacological Applications

The benzo[b]thiophene core structure, along with its derivatives, exhibits a wide range of biological activities, making it an attractive target for pharmacological applications. For instance, derivatives have been synthesized and evaluated for their potential as inhibitors of tubulin polymerization and inducers of apoptosis. Some compounds in this series showed significant activity against cancer cell lines, indicating the compound's relevance in cancer research and potential therapeutic applications (A. Kamal et al., 2014).

Material Science Applications

In material science, the compound and its derivatives have been explored for their utility in enhancing the efficiency of polymer solar cells. The treatment of thieno[3,4-b]-thiophene/benzodithiophene solar cells with specific solvents led to a significant improvement in device efficiency, highlighting the compound's potential in the development of advanced materials for energy applications (Huiqiong Zhou et al., 2013).

Antimicrobial and Anti-inflammatory Activities

The compound's derivatives have also been investigated for their antimicrobial and anti-inflammatory activities, underscoring their potential in addressing various health issues. Synthesis and characterization of new benzo[b]thiophene derivatives have led to the identification of molecules with potent antibacterial, antifungal, and anti-inflammatory properties, indicating the broad applicability of this compound in medicinal chemistry (A. Isloor et al., 2010).

Future Directions

The future directions for “Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” could involve further exploration of its therapeutic potential . Given the significant therapeutic potential of benzo[b]furan derivatives, there may be interest in further investigating the biological activities of this compound .

properties

IUPAC Name

1-benzothiophen-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-18(17-12-13-4-1-2-6-15(13)23-17)19-8-7-16(22-11-9-19)14-5-3-10-21-14/h1-6,10,12,16H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHLWASZBYXVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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